molecular formula C17H17N5O2 B2419024 (E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1284280-64-3

(E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2419024
CAS No.: 1284280-64-3
M. Wt: 323.356
InChI Key: BHJQYLQTJFGYPW-WOJGMQOQSA-N
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Description

(E)-N'-(4-(Dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic Schiff base hydrazone, a class of compounds known for their versatile heteropolydentate ligand properties and broad applicability in advanced research . This compound features a triatomic CN–N framework, which is a distinguished trait of hydrazones that contributes to their adaptable chemical and pharmacological properties . The dihedral angle between the aromatic ring systems is a key structural feature influencing the molecule's overall conformation and crystal packing, as observed in closely related structures . Researchers utilize such carbohydrazide derivatives extensively in materials science, particularly in the development of novel nonlinear optical (NLO) materials. Compounds in this class have demonstrated significant potential for optical limiting applications, as investigated via Z-scan techniques, making them candidates for use in photonic devices and optical data storage . In the field of pharmaceutical research, hydrazide-hydrazone derivatives are important intermediates investigated for a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antituberculosis, and anticancer properties . The presence of multiple nitrogen and oxygen donors allows this molecule to form extensive intermolecular hydrogen bonding, such as N—H⋯O bonds, which can lead to the formation of supramolecular chains and influence the creation of crystalline solids with desirable physical properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1284280-64-3

Molecular Formula

C17H17N5O2

Molecular Weight

323.356

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-22(2)13-7-5-12(6-8-13)11-18-21-17(23)15-10-14(19-20-15)16-4-3-9-24-16/h3-11H,1-2H3,(H,19,20)(H,21,23)/b18-11+

InChI Key

BHJQYLQTJFGYPW-WOJGMQOQSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3

solubility

not available

Origin of Product

United States

Biological Activity

(E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships, and relevant case studies.

Synthesis and Characterization

The compound is synthesized through the condensation reaction of 4-(dimethylamino)benzaldehyde with furan-2-carbohydrazide. The reaction typically occurs in ethanol under reflux conditions, yielding the target compound with high purity. Characterization techniques such as NMR and mass spectrometry confirm the structure .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound, highlighting its effectiveness against various bacterial and fungal strains.

Antibacterial Activity

The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625
Escherichia coli31.25
Pseudomonas aeruginosa62.5

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates antifungal activity, especially against Candida albicans. The MIC values for antifungal activity are presented in Table 2.

Fungal StrainMIC (µg/mL)
Candida albicans106.91
Aspergillus niger125

The antifungal activity suggests that this compound could be a candidate for treating infections caused by resistant fungal strains .

Structure-Activity Relationship (SAR)

The biological activity of (E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide can be attributed to its structural features. The presence of the dimethylamino group enhances solubility and bioavailability, while the furan ring contributes to its interaction with microbial targets. Molecular docking studies have shown that the compound binds effectively to key proteins involved in bacterial resistance mechanisms .

In Vivo Studies

In vivo evaluations have been conducted to assess the efficacy and safety of this compound. For instance, a study involving in vivo testing using murine models demonstrated that the compound not only reduced bacterial load but also exhibited minimal toxicity to liver and kidney tissues, as evidenced by histological examinations .

Comparative Studies

Comparative studies against standard antibiotics such as ciprofloxacin reveal that (E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide has comparable or superior efficacy, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This positions it as a promising candidate for further development in antimicrobial therapies .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves the condensation of 2-furoic hydrazide with 4-dimethylaminobenzaldehyde. The reaction is carried out in an ethanol solvent, often with the addition of glacial acetic acid as a catalyst. The resulting product crystallizes as a yellow solid, which can be purified through recrystallization techniques .

Medicinal Chemistry

Research indicates that (E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide exhibits promising biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, indicating its potential as an anticancer agent .

Biological Studies

The compound serves as a valuable probe in biological research, particularly in studying enzyme interactions and cellular pathways. Its ability to interact with specific molecular targets allows researchers to explore its effects on various biochemical processes .

Materials Science

In materials science, (E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is being investigated for its potential use in organic semiconductors and light-emitting materials. Its unique electronic properties make it suitable for applications in optoelectronic devices .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacteria and fungi
Anti-inflammatoryModulation of inflammatory markers
AnticancerInhibition of cancer cell growth

Case Study Example: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various hydrazone derivatives, (E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide was found to exhibit potent activity against several strains of bacteria, with minimum inhibitory concentrations comparable to established antimicrobial agents. This highlights its potential application in developing new treatments for bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic routes and characterization techniques are recommended for this compound?

  • Methodology :

  • Synthesis : Condensation of 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide with 4-(dimethylamino)benzaldehyde under reflux in ethanol, catalyzed by acetic acid, to form the hydrazone bond. Monitor reaction completion via TLC .
  • Characterization :
  • X-ray diffraction (SHELXL refinement) for crystallographic confirmation .
  • FT-IR for hydrazone (C=N) and carbonyl (C=O) stretching vibrations (~1600–1650 cm⁻¹) .
  • ¹H/¹³C NMR for E-configuration validation (e.g., coupling constants of imine protons: J ≈ 12–15 Hz) .
  • ESI-MS for molecular ion peak matching the theoretical mass .

Q. How is the E-configuration of the hydrazone moiety experimentally confirmed?

  • Methodology :

  • X-ray crystallography : Direct visualization of the imine bond geometry (torsion angle > 150° confirms E-isomer) .
  • NMR spectroscopy : Coupling constants (³J) between imine proton and adjacent aromatic protons (e.g., 12–15 Hz for trans configuration) .

Advanced Research Questions

Q. How do solvation models (e.g., IEFPCM) impact DFT-calculated electronic properties?

  • Methodology :

  • Perform B3LYP/6-311G(d,p) calculations in gas phase and solution (IEFPCM model) using Gaussian or ORCA. Compare HOMO-LUMO gaps, dipole moments, and electrostatic potentials .
  • Example Table :
PropertyGas PhaseIEFPCM (Water)Δ (Gas vs. Solvent)
HOMO (eV)-5.2-5.4+0.2
LUMO (eV)-1.8-1.9+0.1
Dipole Moment (D)4.76.2+1.5
Data derived from hybrid DFT studies on analogous compounds .

Q. How to resolve discrepancies between experimental and DFT-calculated vibrational frequencies?

  • Methodology :

  • Apply scaling factors (0.96–0.98 for B3LYP/6-311G**) to harmonic frequencies .
  • Account for anharmonicity using VPT2 (Vibrational Perturbation Theory) in high-resolution IR studies .
  • Compare experimental FT-IR peaks with computed spectra using software like Multiwfn or GaussView .

Q. What protocols validate molecular docking poses against experimental binding data?

  • Methodology :

  • Use AutoDock Vina with parameters: exhaustiveness = 20, grid center aligned to active site residues, and Lamarckian GA for optimization .
  • Validate poses via RMSD (<2.0 Å) against crystallographic ligand coordinates (e.g., PDB: 1XYZ) .
  • Compare docking scores (ΔG) with experimental IC₅₀ values for correlation analysis .

Q. How does Hirshfeld surface analysis elucidate crystal packing interactions?

  • Methodology :

  • Generate surfaces using CrystalExplorer ; analyze dₑ (distance to nearest interior atom) and dᵢ (distance to nearest exterior atom) .
  • Identify dominant interactions (e.g., H-bonding, π-π stacking) via 2D fingerprint plots.
  • Example Interaction Contributions :
Interaction TypeContribution (%)
H∙∙∙H45–55
C∙∙∙H/N∙∙∙H25–35
π∙∙∙π5–10
Based on studies of pyrazole-hydrazone derivatives .

Data Contradiction Analysis

Q. How to address conflicting solvation energies from different computational models?

  • Methodology :

  • Compare IEFPCM , SMD , and COSMO models using identical DFT settings (B3LYP/6-311G**).
  • Validate against experimental solubility/logP data. For example:
ModelΔG_solvation (kcal/mol)Experimental logP
IEFPCM-12.32.5
SMD-10.92.5
Data from analogous hydrazone derivatives .

Q. Why do experimental and DFT bond lengths differ in X-ray structures?

  • Methodology :

  • Thermal Motion Correction : Refine X-ray data with SHELXL to account for anisotropic displacement parameters .
  • DFT Optimization : Compare gas-phase DFT geometries with crystallographic data. Typical deviations:
Bond TypeX-ray (Å)DFT (Å)Δ (X-ray – DFT)
C=N (imine)1.281.30+0.02
C=O (carbonyl)1.221.24+0.02
From studies on (E)-DPPC derivatives .

Software and Tools

  • Crystallography : SHELXL (refinement) , ORTEP-3 (visualization) .
  • DFT : Gaussian 16 (B3LYP/6-311G**) , Multiwfn (topological analysis) .
  • Docking : AutoDock Vina , PyMOL (pose visualization).

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